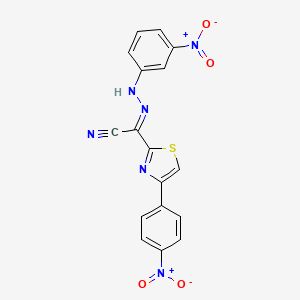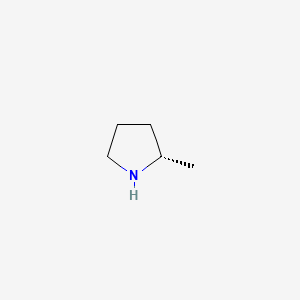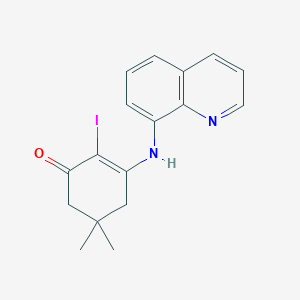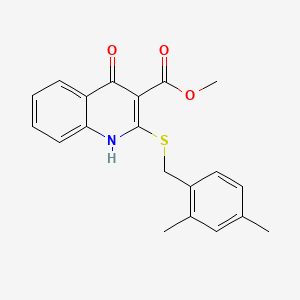![molecular formula C20H24N4O3S B2486386 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-27-1](/img/structure/B2486386.png)
5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals that incorporate multiple heterocyclic frameworks, including triazol, thiazolo, and a spiro linkage combining a dioxadecane structure. Such molecules are of interest in various fields of chemistry and pharmacology due to their complex structure and potential for diverse biological activity.
Synthesis Analysis
Spirocyclic compounds, similar to the one described, are typically synthesized through multi-step organic reactions that may involve cyclization, spiro-formation, and functional group transformations. The synthesis of spirocyclic compounds often requires careful selection of starting materials and reaction conditions to achieve the desired stereochemistry and functional group orientation (Kukharev, 1995).
Molecular Structure Analysis
The structural analysis of such compounds is crucial for understanding their chemical reactivity and physical properties. Techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are commonly used to elucidate the molecular structure, including the configuration of the spiro linkage and the heterocyclic rings (Nifontov et al., 2002).
Chemical Reactions and Properties
The reactivity of such a compound can be influenced by its functional groups and the strain induced by its spirocyclic structure. Reactions may include nucleophilic substitutions at the thiazolo and triazol rings or transformations of the dioxadecane moiety under specific conditions. The spiro linkage itself may impart unique reactivity patterns not observed in linear or less constrained systems (Gulyaev et al., 2021).
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystallinity can be significantly affected by the molecular structure. The presence of heteroatoms (oxygen, nitrogen, and sulfur) and the spirocyclic configuration may influence these properties through intermolecular interactions, including hydrogen bonding and dipole-dipole interactions (Zeng et al., 2021).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, can be predicted based on the functional groups present in the molecule. The thiazolo and triazol rings may offer sites for chemical modification, affecting the compound's reactivity and potential applications. Additionally, the electronic distribution within the molecule can influence its redox properties, stability, and interaction with biological targets (Misra & Ila, 2010).
Wissenschaftliche Forschungsanwendungen
Antitubercular Applications
- Structural Elucidation of Benzothiazinone Derivatives : A study by Richter et al. (2022) explored the structure of a benzothiazinone derivative, similar in structure to the specified compound, as a promising antitubercular drug candidate. The study highlighted the importance of understanding the molecular structure for developing effective antitubercular agents (Richter et al., 2022).
Antiviral Properties
- Spirothiazolidinone Derivatives Against Influenza and Coronavirus : Apaydın et al. (2020) synthesized a series of spirothiazolidinone compounds, similar to the query compound, which exhibited strong activity against influenza A and human coronavirus. This research demonstrates the potential of spirothiazolidinone scaffolds in antiviral drug development (Apaydın et al., 2020).
Fungicidal Activity
- Fungicidal Properties of Halogen Substituted Spiro Compounds : Popkov et al. (2016) reported on the synthesis of halogen-substituted spiro compounds and their effectiveness against various phytopathogenic fungi. This study points to the potential agricultural applications of such compounds (Popkov et al., 2016).
Chemical Synthesis and Structural Studies
- Synthesis and Structural Investigations : Various studies have focused on the synthesis and structural characterization of compounds related to 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol. These include investigations into the synthesis process, reaction conditions, and structural analysis using techniques such as NMR spectroscopy and mass spectrometry. Examples include research by Koszytkowska-Stawińska et al. (2004), Kukharev (1995), and Griesbaum et al. (1998) (Koszytkowska-Stawińska et al., 2004), (Kukharev, 1995), (Griesbaum et al., 1998).
Other Scientific Applications
- Diverse Pharmacological Potential : Studies have also indicated a variety of other potential pharmacological applications for compounds structurally similar to the specified compound. This includes research into agonists for specific receptors, dopamine agonists, and antimicrobial activities. For example, Röver et al. (2000) and Brubaker & Colley (1986) explored the applications in receptor agonism and dopamine agonism, respectively (Röver et al., 2000), (Brubaker & Colley, 1986).
Safety And Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation1. It’s recommended to avoid breathing dust/ fume/ gas/ mist/ vapours/ spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/ eye protection/ face protection1.
Zukünftige Richtungen
Without specific research papers or resources on “5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol”, it’s difficult to predict future directions. However, the study and application of complex organic compounds continue to be a significant area of research in chemistry.
Eigenschaften
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-13-4-3-5-15(12-13)16(17-18(25)24-19(28-17)21-14(2)22-24)23-8-6-20(7-9-23)26-10-11-27-20/h3-5,12,16,25H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHICFMWVCYQIGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC5(CC4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-butylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2486309.png)
![2-Chloro-N-methyl-N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]propanamide](/img/structure/B2486310.png)
![N-(2-methoxyphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486311.png)

![N-[1-[(diethylamino)carbonyl]-2-(2-pyrimidinylamino)vinyl]benzenecarboxamide](/img/structure/B2486313.png)

![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2486315.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2486317.png)


![N-{1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2486322.png)
